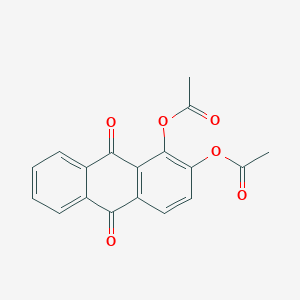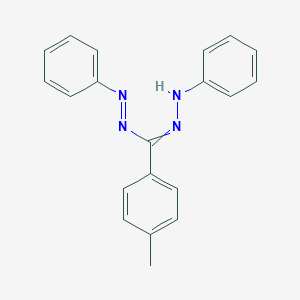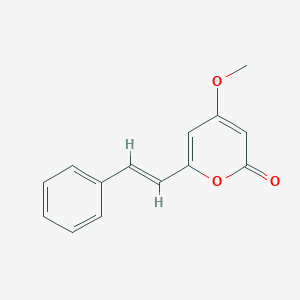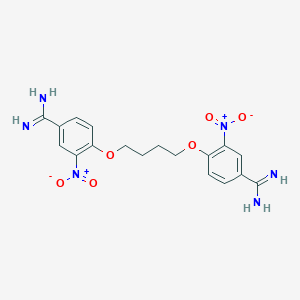
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide), commonly known as BBBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC is a nitroaromatic compound that has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol.
Mechanism Of Action
The mechanism of action of BBBC is not fully understood, but it is believed to involve the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has been shown to inhibit the activity of DNA gyrase, an enzyme involved in bacterial DNA replication. BBBC has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical And Physiological Effects
BBBC has been shown to have low toxicity and is considered safe for use in laboratory experiments. However, its long-term effects on human health are not yet known. BBBC has been shown to have antibacterial and anticancer properties, as well as the ability to remove heavy metals from contaminated water. BBBC has also been shown to have potential as a building block for the synthesis of MOFs with tunable properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using BBBC in lab experiments is its low toxicity and high purity. BBBC has also been shown to have a high yield when synthesized using the method described above. However, one of the limitations of using BBBC is its limited solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on BBBC. One area of research is the development of BBBC-based materials with tunable properties for use in environmental remediation and other applications. Another area of research is the investigation of BBBC's potential as an antibacterial and anticancer agent. Further studies are needed to fully understand the mechanism of action of BBBC and its long-term effects on human health.
Conclusion
In conclusion, BBBC is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBBC has been synthesized using several methods, including the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. BBBC has potential applications in medicinal chemistry, materials science, and environmental science. The mechanism of action of BBBC involves the inhibition of enzymes involved in bacterial and cancer cell growth. BBBC has low toxicity and is considered safe for use in laboratory experiments. Future research on BBBC will focus on the development of BBBC-based materials with tunable properties and the investigation of BBBC's potential as an antibacterial and anticancer agent.
Synthesis Methods
The synthesis of BBBC involves the reaction between 3-nitrobenzoyl chloride and 1,4-butanediol. The reaction takes place in the presence of a catalyst, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain a pure compound. This method has been successfully used to synthesize BBBC with a high yield and purity.
Scientific Research Applications
BBBC has potential applications in various fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, BBBC has been studied for its potential use as an antibacterial and anticancer agent. BBBC has also been investigated for its ability to inhibit the growth of biofilms, which are a major cause of antibiotic resistance. In materials science, BBBC has been used as a building block for the synthesis of metal-organic frameworks (MOFs) with tunable properties. In environmental science, BBBC has been studied for its ability to remove heavy metals from contaminated water.
properties
CAS RN |
125880-76-4 |
|---|---|
Product Name |
4,4'-(1,4-Butanediylbis(oxy))bis(3-nitrobenzenecarboximidamide) |
Molecular Formula |
C18H20N6O6 |
Molecular Weight |
416.4 g/mol |
IUPAC Name |
4-[4-(4-carbamimidoyl-2-nitrophenoxy)butoxy]-3-nitrobenzenecarboximidamide |
InChI |
InChI=1S/C18H20N6O6/c19-17(20)11-3-5-15(13(9-11)23(25)26)29-7-1-2-8-30-16-6-4-12(18(21)22)10-14(16)24(27)28/h3-6,9-10H,1-2,7-8H2,(H3,19,20)(H3,21,22) |
InChI Key |
OBQWWXNDQGRMTM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C(C=C1C(=N)N)[N+](=O)[O-])OCCCCOC2=C(C=C(C=C2)C(=N)N)[N+](=O)[O-] |
Other CAS RN |
125880-76-4 |
synonyms |
4-[4-(4-carbamimidoyl-2-nitro-phenoxy)butoxy]-3-nitro-benzenecarboximi damide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




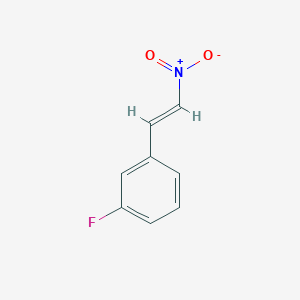
![Pyrano[4,3-C]pyridin-1-one](/img/structure/B154197.png)
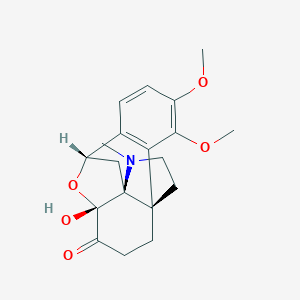
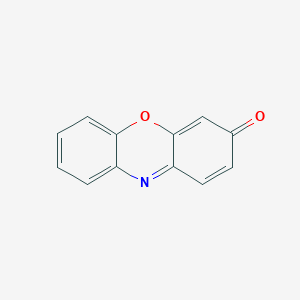
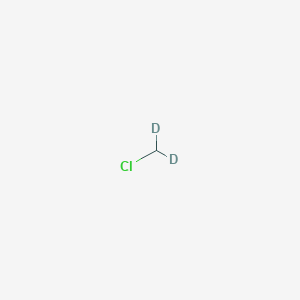
![2,6-bis[(E)-2-phenylethenyl]pyridine](/img/structure/B154206.png)

